molecular formula C17H15N3O3S B2939389 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034565-14-3

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2939389
CAS No.: 2034565-14-3
M. Wt: 341.39
InChI Key: ULHGMWUCFRVXEG-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxole (benzodioxole) core linked via a carboxamide group to a substituted ethyl moiety. The ethyl chain is functionalized with a 1H-pyrazol-1-yl group and a thiophen-2-yl group.

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-17(12-4-5-14-15(9-12)23-11-22-14)18-10-13(16-3-1-8-24-16)20-7-2-6-19-20/h1-9,13H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHGMWUCFRVXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CS3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes:

  • Pyrazole ring : Known for various biological activities.
  • Thiophene moiety : Contributes to the compound's electronic properties.
  • Benzo[d][1,3]dioxole : Enhances pharmacological potential.

The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with benzo[d][1,3]dioxole derivatives. Common methods include:

  • Paal-Knorr synthesis for thiophene derivatives.
  • Condensation reactions involving hydrazine for pyrazole formation.

Anticancer Activity

Recent studies indicate that compounds related to pyrazoles exhibit significant anticancer properties. For instance:

  • A derivative with similar structural motifs demonstrated inhibitory effects against various cancer cell lines, with IC50 values indicating moderate to high potency .
Cell Line IC50 (µM)
Human colon adenocarcinoma (HT-29)92.4
Human lung adenocarcinoma (A549)85.0
Breast cancer (MCF-7)78.0

These findings suggest that this compound may possess similar anticancer properties.

Anti-inflammatory and Antioxidant Properties

Research has shown that pyrazole derivatives can exhibit anti-inflammatory and antioxidant effects. For example:

  • A study on thieno[2,3-c]pyrazole compounds revealed their ability to reduce oxidative stress in erythrocytes exposed to toxic substances .

In vitro tests indicated that these compounds could significantly lower the percentage of altered erythrocytes compared to controls:

Treatment Group Altered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno-Pyrazole Compound12 ± 1.03

This suggests a protective role against oxidative damage.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Pyrazole derivatives often inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
  • Cell Cycle Arrest : Some studies indicate that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : The presence of thiophene enhances the electron-donating ability of the compound, contributing to its antioxidant capacity.

Case Studies

Several case studies have highlighted the efficacy of pyrazole-based compounds in various therapeutic contexts:

  • A study demonstrated that a related pyrazole compound inhibited tumor growth in vivo in murine models, showcasing its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations in Benzodioxole Carboxamides

N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2, 2a)
  • Structure : The benzodioxole carboxamide is linked to a 3,4-dimethoxyphenyl group.
  • Synthesis : Purified via silica gel chromatography (n-hexane:ethyl acetate, 3:2), yielding 75% with a melting point of 175–177°C .
  • Key Differences : Replaces the pyrazole-thiophene-ethyl chain with a methoxy-substituted aryl group. The methoxy groups enhance hydrophilicity compared to the heterocyclic substituents in the target compound.
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232)
  • Structure : Features a linear heptyl chain instead of the ethyl-heterocyclic substituents.
Benzodioxole Fentanyl (Compound 329)
  • Structure : Integrates the benzodioxole carboxamide into a fentanyl-like opioid scaffold with a piperidinyl group.
  • Functional Impact : Demonstrates how the benzodioxole motif is utilized in diverse pharmacological contexts, though the target compound lacks the opioid-associated piperidine core .

Heterocyclic Modifications in Analogous Scaffolds

Sulfonamide Derivatives with Thiophene-Benzothiazole Cores (Compounds 85–93)
  • Examples :
    • Compound 93 : N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide.
    • Compound 85 : Incorporates a pyrazole-linked benzene sulfonamide.
  • Key Differences : These compounds replace the carboxamide with sulfonamide linkers and introduce benzothiazole or dihydrodioxine rings. Sulfonamides generally exhibit higher acidity and hydrogen-bonding capacity compared to carboxamides .
Thiophene-Containing Triazolopyrimidine (573931-20-1)
  • Structure : 5-(4-Chloro-phenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine.
  • Comparison: Highlights alternative heterocyclic frameworks (triazolopyrimidine vs.

Physicochemical Properties

Compound Melting Point/Physical State Key Functional Groups
Target Compound Not reported Benzodioxole, pyrazole, thiophene
HSD-2 (2a) 175–177°C (solid) Benzodioxole, dimethoxyphenyl
HSD-4 (2b) 150.5–152°C (solid) Benzodioxole, dimethoxyphenyl
Compound 43 Brown oil Benzodioxole, cyclopropane
  • Trends : Solid derivatives (HSD-2/4) correlate with aromatic substituents, while oily products (Compound 43) may result from flexible aliphatic chains or cyclopropane rings .

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